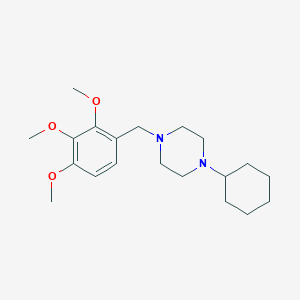
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine, also known as CTMP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a psychoactive drug that has gained attention in recent years due to its potential use in scientific research. CTMP has been shown to have a unique mechanism of action, which makes it an interesting candidate for further investigation.
Mecanismo De Acción
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine exerts its pharmacological effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in an increase in cognitive function, motivation, and focus. This compound has also been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is responsible for cognitive function and decision-making. This compound has also been shown to increase the levels of serotonin in the brain, which is responsible for mood regulation and emotional processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments include its unique mechanism of action, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. The limitations of using this compound in lab experiments include the potential for abuse and addiction, as well as the lack of long-term safety data.
Direcciones Futuras
There are a number of future directions for research on 1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine. One potential area of investigation is its potential as a treatment for cocaine addiction. This compound has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of cocaine addiction. Another potential area of investigation is its potential as a treatment for ADHD and other related disorders. This compound has been shown to have a unique mechanism of action that involves the inhibition of dopamine and norepinephrine reuptake, which makes it a potential candidate for the treatment of these disorders. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,3,4-trimethoxybenzyl chloride with cyclohexylamine in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
1-cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine has been used in scientific research to investigate its potential as a treatment for various neurological and psychiatric disorders. It has been shown to have a unique mechanism of action that involves the inhibition of dopamine and norepinephrine reuptake, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
Propiedades
IUPAC Name |
1-cyclohexyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-10-9-16(19(24-2)20(18)25-3)15-21-11-13-22(14-12-21)17-7-5-4-6-8-17/h9-10,17H,4-8,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFMHSHXNYZVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)

![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)


![dimethyl 5-{[(2-pyridinylamino)carbonothioyl]amino}isophthalate](/img/structure/B5752932.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5752949.png)
![N-[2-(dimethylamino)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5752957.png)

![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![2-(4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5752983.png)
